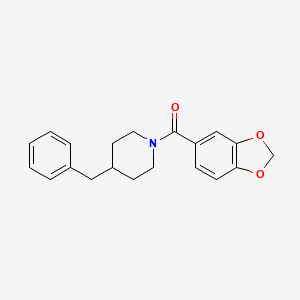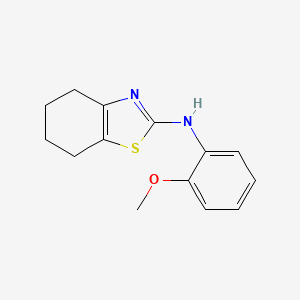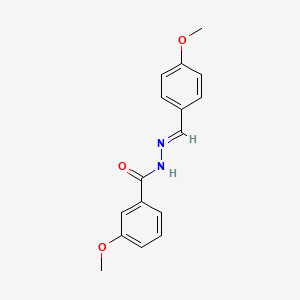![molecular formula C16H17N3OS B5553113 N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-1-benzothiophene-5-carboxamide](/img/structure/B5553113.png)
N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-1-benzothiophene-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pyrazole derivatives involves several key steps, including the formation of pyrazole rings, functionalization, and the introduction of benzothiophene and carboxamide moieties. A study by Kumara et al. (2018) demonstrated the synthesis of a novel pyrazole derivative, providing insight into the complex synthetic routes that may be similar to those used for our compound of interest (Kumara et al., 2018).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the spatial arrangement of the pyrazole ring and its substituents. The crystal structure analysis can reveal the conformation, intermolecular interactions, and overall molecular geometry. The work of Kumara et al. (2018) on a related pyrazole derivative highlighted the importance of X-ray crystallography in determining these aspects, showing twisted conformations and intermolecular hydrogen bonding patterns that are likely relevant to "N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-1-benzothiophene-5-carboxamide" as well (Kumara et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of pyrazole derivatives, including our compound, is influenced by the presence of functional groups such as carboxamide and the pyrazole ring. These groups can undergo various chemical reactions, including cycloadditions, substitutions, and hydrogen bonding interactions. Studies like those by McLaughlin et al. (2016) on similar compounds provide insights into the chemical reactivity, showcasing how functional group modifications can lead to different chemical behaviors and properties (McLaughlin et al., 2016).
Physical Properties Analysis
The physical properties of "N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-1-benzothiophene-5-carboxamide" include its melting point, solubility, and thermal stability. These properties are crucial for understanding the compound's behavior in different environments and applications. For example, the study by Kumara et al. (2018) on a related compound discussed the thermal stability and solubility, which are essential for predicting the behavior of our compound in biological or chemical systems (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties of our compound are significantly influenced by its molecular structure. The electron distribution, acidity or basicity of the functional groups, and potential for forming hydrogen bonds or other interactions play a critical role in its chemical behavior. Analyzing studies like those by Idrees et al. (2019), which focus on the synthesis and characterization of similar compounds, can provide valuable insights into the chemical properties relevant to "N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-1-benzothiophene-5-carboxamide" (Idrees et al., 2019).
Scientific Research Applications
Inhibition of Arginine Methyltransferase 1 (CARM1)
A series of compounds, including those similar to N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-1-benzothiophene-5-carboxamide, have been designed and synthesized targeting co-activator associated arginine methyltransferase 1 (CARM1). The potency of these inhibitors is influenced by the nature of the heteroaryl fragment, with thiophene analogues being superior to others (Allan et al., 2009).
Spectroscopic Characterization of Pyrazole Derivatives
A novel pyrazole derivative, closely related to the chemical , has been synthesized and characterized through various spectroscopic techniques. This includes elemental analysis, FT-IR, NMR, MS, UV-visible spectra, and X-ray diffraction studies. These studies reveal the crystal and molecular structure of the compound, providing insights into its chemical properties (Kumara et al., 2018).
Synthesis and Transformations in Medicinal Chemistry
Compounds structurally similar to N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-1-benzothiophene-5-carboxamide have been synthesized and undergone various transformations. These compounds show potential as potent antitumor agents. The synthesis involves steps like N-methylation, reduction, and condensation, leading to the formation of biologically active derivatives (El’chaninov et al., 2018).
Antimicrobial Screening
Some pyrazole derivatives, akin to the chemical , have been synthesized and screened for their antimicrobial activity. These compounds have shown promising results against a variety of pathogenic microorganisms, including both gram-negative and gram-positive strains. The study highlights the potential application of such compounds in developing new antimicrobial agents (Idrees et al., 2019).
properties
IUPAC Name |
N-methyl-N-(3-pyrazol-1-ylpropyl)-1-benzothiophene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-18(8-3-10-19-9-2-7-17-19)16(20)14-4-5-15-13(12-14)6-11-21-15/h2,4-7,9,11-12H,3,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWMVKCCDPXSOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1C=CC=N1)C(=O)C2=CC3=C(C=C2)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5553059.png)

![4-[(mesitylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5553080.png)


![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-methylpiperidine-1-sulfonamide](/img/structure/B5553104.png)
![N-{4-[(4-chlorobenzoyl)amino]phenyl}-3-methoxybenzamide](/img/structure/B5553107.png)

![1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-3-azepanamine dihydrochloride](/img/structure/B5553126.png)
![5-{[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5553127.png)
![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-(1,3-thiazol-4-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5553135.png)

![2-(4-isopropylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5553155.png)